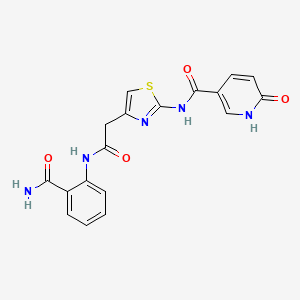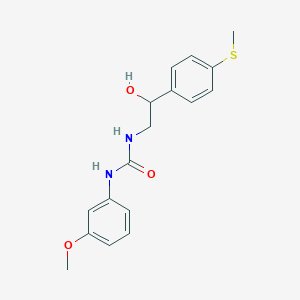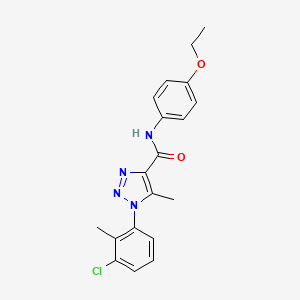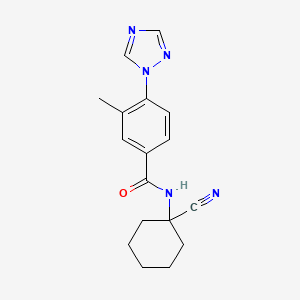
N-(4-(2-((2-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule, likely with pharmaceutical or medicinal applications. It contains several functional groups, including an amide, a thiazole, and a pyridine .
Synthesis Analysis
The synthesis of such complex molecules often involves multi-step reactions, each introducing a new functional group or modifying an existing one . The exact synthesis would depend on the starting materials and the specific reactions used .Molecular Structure Analysis
The molecular structure of a compound can be confirmed by various spectroanalytical methods such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and elemental analysis .Chemical Reactions Analysis
The compound, due to its complex structure, could potentially undergo a variety of chemical reactions. The exact reactions would depend on the conditions and the reagents used .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its solubility, melting point, and reactivity. These properties can be influenced by the compound’s molecular structure .Scientific Research Applications
Heterocyclic Synthesis and Antibiotic Activity
Research has focused on the synthesis of heterocyclic compounds using thiophene-2-carboxamide derivatives. These compounds exhibit significant antibiotic activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antibiotic and antibacterial drugs (Ahmed, 2007).
Cardiotonic Agents
Another study involved the synthesis of 2-phenylthiazolidine derivatives as cardiotonic agents, demonstrating the versatility of thiazolidine carboxamides in medical chemistry. These compounds showed varying degrees of inotropic activity in animal models, suggesting their potential utility in treating heart conditions (Nate et al., 1987).
Antimicrobial and Antibacterial Agents
Compounds containing thiazole and oxazole moieties have been synthesized and evaluated for their antimicrobial activity. These amino acids and peptides show moderate antibacterial activity against various strains of bacteria and fungi, indicating their potential in developing new antimicrobial agents (Stanchev et al., 1999).
Electrochromic Properties
Polyamides with pendent carbazole groups synthesized from N-(4-(3,6-di-tert-butylcarbazol-9-yl)phenyl)-3,5-diaminobenzamide and similar compounds exhibit significant electrochromic properties. These materials change color upon electrochemical oxidation, suggesting applications in smart windows and electronic displays (Hsiao et al., 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[4-[2-(2-carbamoylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-6-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O4S/c19-16(26)12-3-1-2-4-13(12)22-15(25)7-11-9-28-18(21-11)23-17(27)10-5-6-14(24)20-8-10/h1-6,8-9H,7H2,(H2,19,26)(H,20,24)(H,22,25)(H,21,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCSLKVDMJBGRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)CC2=CSC(=N2)NC(=O)C3=CNC(=O)C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-((2-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3Z)-3-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(4-chlorophenyl)acetamide](/img/structure/B2399363.png)
![(1S,2S)-2-[[(1R,2R)-2-Aminocyclohexyl]disulfanyl]cyclohexan-1-amine;dihydrochloride](/img/structure/B2399364.png)

![2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B2399367.png)



![benzo[b]thiophen-2-yl(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone](/img/structure/B2399373.png)


![3-[(4-Fluorophenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2399380.png)

